![Product packaging for 2-Oxa-6-azaspiro[3.3]heptane hemioxalate(Cat. No.:CAS No. 1045709-32-7)](https://benchchem-product.s3.amazonaws.com/b1395452-2-oxa-6-azaspiro_3_3_heptane_hemioxalate.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260121%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260121T101030Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=f5b5c63a6096b71cd82e1be97ca1557bd3dda5f1adfbee250ceb6fe726faf3c4)

2-Oxa-6-azaspiro[3.3]heptane hemioxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

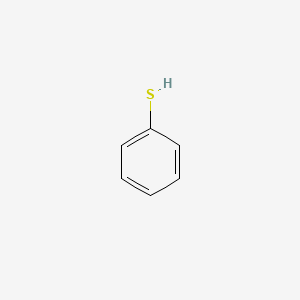

![molecular formula C12H20N2O6 B1395452 2-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1045709-32-7](/img/structure/B1395452.png)

Properties

IUPAC Name |

2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9NO.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBYDYSXIHJXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)COC2.C1C2(CN1)COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045709-32-7 | |

| Record name | 2-Oxa-6-azaspiro[3.3]heptane hemioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate from Tribromoneopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-6-azaspiro[3.3]heptane is a highly sought-after saturated heterocyclic scaffold in modern drug discovery, often utilized as a bioisosteric replacement for morpholine and piperazine moieties to enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to 2-Oxa-6-azaspiro[3.3]heptane, isolated as its stable hemioxalate salt, commencing from the readily available starting material, tribromoneopentyl alcohol. The synthesis involves a multi-step sequence, including the formation of a key oxetane intermediate, subsequent azetidine ring closure, and final deprotection and salt formation. This document will elaborate on the mechanistic rationale behind each synthetic transformation, provide detailed experimental protocols, and present relevant data in a clear and accessible format.

Introduction

The rigid, three-dimensional architecture of spirocyclic systems offers a unique avenue to explore novel chemical space in medicinal chemistry.[3] Among these, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a particularly valuable building block. Its incorporation into drug candidates can lead to improved pharmacokinetic profiles by modulating lipophilicity and basicity.[2] The synthesis of this spirocycle, however, can be challenging due to the inherent strain of the fused four-membered rings.[4]

This guide focuses on a well-established and scalable pathway that begins with tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.[5] The synthetic strategy hinges on the sequential construction of the oxetane and azetidine rings, followed by purification of the final product as a stable and handleable hemioxalate salt.

Synthetic Strategy Overview

The overall synthetic transformation from tribromoneopentyl alcohol to 2-Oxa-6-azaspiro[3.3]heptane hemioxalate can be conceptually divided into three key stages:

-

Oxetane Ring Formation: Intramolecular Williamson ether synthesis of tribromoneopentyl alcohol to yield 3,3-bis(bromomethyl)oxetane.

-

Azetidine Ring Formation and Deprotection: Cyclization of the oxetane intermediate with a suitable nitrogen source, followed by the removal of a protecting group.

-

Hemioxalate Salt Formation: Purification and stabilization of the free amine product as its hemioxalate salt.

Caption: Overall synthetic workflow from Tribromoneopentyl Alcohol.

Part 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

The initial step involves the formation of the oxetane ring from tribromoneopentyl alcohol. This is typically achieved via an intramolecular Williamson ether synthesis under basic conditions.

Mechanistic Rationale

The reaction proceeds through the deprotonation of the hydroxyl group of tribromoneopentyl alcohol by a strong base, such as sodium hydroxide. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing one of the primary bromide atoms to form the strained four-membered oxetane ring. The use of Schotten-Baumann conditions (a two-phase system of an organic solvent and aqueous base) is effective for this transformation.[5]

Experimental Protocol

Materials:

-

Tribromoneopentyl alcohol (TBNPA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water

Procedure:

-

A solution of tribromoneopentyl alcohol in dichloromethane is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture.

-

The biphasic mixture is stirred vigorously at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 3,3-bis(bromomethyl)oxetane.

-

The crude product is purified by vacuum distillation to afford the pure product.

| Parameter | Value | Reference |

| Starting Material | Tribromoneopentyl alcohol | [5] |

| Reagent | Sodium hydroxide | [5] |

| Solvent | Dichloromethane/Water | [5] |

| Reaction Temperature | Reflux | [5] |

| Typical Yield | 72% | [5] |

| Purity | >95% | [5] |

Part 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This stage involves the construction of the azetidine ring. A common and effective method utilizes a primary amine, such as benzylamine, which acts as the nitrogen source and introduces a readily cleavable protecting group.

Mechanistic Rationale

The reaction of 3,3-bis(bromomethyl)oxetane with benzylamine proceeds via a tandem SN2 reaction. The first nucleophilic attack of the benzylamine on one of the bromomethyl groups forms a secondary amine intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining bromomethyl group to close the azetidine ring, yielding N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

The subsequent debenzylation is typically achieved through catalytic hydrogenation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation, which proceeds under a hydrogen atmosphere.[1] The addition of a catalytic amount of acetic acid can enhance the reaction rate.[1]

Caption: Azetidine ring formation and deprotection workflow.

Experimental Protocol

Step 2a: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Materials:

-

3,3-Bis(bromomethyl)oxetane

-

Benzylamine

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

-

A solution of 3,3-bis(bromomethyl)oxetane in the chosen solvent is prepared in a reaction vessel.

-

Benzylamine and the base are added to the solution.

-

The reaction mixture is heated and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2b: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane

Materials:

-

N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Acetic acid (catalytic amount)

-

Hydrogen gas

Procedure:

-

N-Benzyl-2-oxa-6-azaspiro[3.3]heptane is dissolved in methanol in a hydrogenation vessel.

-

A catalytic amount of acetic acid and 10% Pd/C are added to the solution.

-

The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., 5 bar) with vigorous stirring.[1]

-

The reaction is monitored until complete conversion is observed (typically 16 hours).[1]

-

The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate, containing the free base of 2-oxa-6-azaspiro[3.3]heptane, is used directly in the next step.

| Parameter | Value | Reference |

| Step 2a | ||

| Starting Material | 3,3-Bis(bromomethyl)oxetane | [1] |

| Reagent | Benzylamine | [1] |

| Step 2b | ||

| Catalyst | 10% Pd/C | [1] |

| Hydrogen Pressure | 5 bar | [1] |

| Solvent | Methanol with catalytic acetic acid | [1] |

Part 3: Formation of this compound

The free base of 2-Oxa-6-azaspiro[3.3]heptane is often isolated as a salt to improve its stability and ease of handling. While various salts can be prepared, the hemioxalate is a commonly reported and crystalline form.[1]

Rationale for Salt Formation

The formation of a salt with an acid like oxalic acid protonates the basic nitrogen atom of the azetidine ring, leading to the formation of a stable, crystalline solid. This facilitates the purification of the final product by precipitation and filtration, and the resulting salt is typically less hygroscopic and has a longer shelf life than the free base.

Experimental Protocol

Materials:

-

Methanolic solution of 2-Oxa-6-azaspiro[3.3]heptane (from Part 2b)

-

Oxalic acid

-

Methanol

Procedure:

-

The methanolic filtrate containing the free base of 2-oxa-6-azaspiro[3.3]heptane is placed in a clean flask.

-

A solution of oxalic acid (0.5 equivalents) in methanol is added dropwise to the stirred solution of the amine at room temperature.

-

A precipitate will form upon addition of the oxalic acid solution.

-

The resulting slurry is stirred for a period to ensure complete precipitation.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold methanol and then dried under vacuum to afford this compound as a crystalline solid.

| Parameter | Value | Reference |

| Acid | Oxalic Acid | [1] |

| Stoichiometry | 0.5 equivalents | [1] |

| Solvent | Methanol | [1] |

| Isolation Method | Precipitation and Filtration | [1] |

| Typical Overall Yield (from protected spirocycle) | High | [1] |

Conclusion

The synthesis of this compound from tribromoneopentyl alcohol represents a practical and scalable route to a valuable building block for drug discovery. This guide has detailed the key transformations, provided insights into the reaction mechanisms, and offered robust experimental protocols. The presented methodology allows for the efficient production of this important spirocyclic scaffold, enabling its broader application in the development of novel therapeutics. Careful execution of each step, particularly the purification of intermediates and the final salt formation, is crucial for obtaining a high-purity product suitable for further synthetic manipulations.

References

- 1. thieme.de [thieme.de]

- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality is paramount for developing next-generation therapeutics. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1] Their rigid, defined three-dimensional structures can lead to improved target binding affinity, enhanced metabolic stability, and modulated physicochemical properties compared to their linear or monocyclic counterparts.[2][3]

2-Oxa-6-azaspiro[3.3]heptane, in particular, has garnered significant interest as a bioisostere for commonly used motifs like morpholine and piperidine.[4] Its unique strained ring system, combining an oxetane and an azetidine ring, offers a distinct vectoral projection of substituents, enabling novel interactions with biological targets. The hemioxalate salt form is a common and convenient solid form for handling and storage of the parent amine.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. It is intended for researchers, scientists, and drug development professionals who are considering incorporating this valuable building block into their discovery programs. This guide not only summarizes available data but also provides detailed, field-proven experimental protocols for determining these critical parameters, empowering researchers to conduct their own thorough characterization.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity.

-

Chemical Name: bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid[5]

-

Synonyms: 2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1), 2-Oxa-6-azaspiro[3.3]heptane semioxalate[5]

-

CAS Number: 1045709-32-7[5]

-

Molecular Formula: C₁₂H₂₀N₂O₆ (for the 2:1 salt)[5]

-

Molecular Weight: 288.30 g/mol [5]

The structure consists of two molecules of the spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane, associated with one molecule of oxalic acid. The basic nitrogen of the azetidine ring is protonated by the carboxylic acid groups of the oxalate.

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from suppliers, specific experimental values for several parameters are not widely published. In such cases, this guide provides robust protocols for their determination.

| Property | Value / Expected Range | Comments |

| Appearance | White to off-white or pale yellow powder | Based on supplier information. |

| Melting Point | Data not publicly available | A sharp melting point is indicative of high purity. A detailed protocol for determination is provided in Section 4.1. |

| Solubility | Slightly soluble in water. Soluble in some organic solvents like methanol and ethanol.[6] | Quantitative data is crucial for formulation and reaction setup. A protocol for determination is provided in Section 4.2. The presence of the oxetane moiety is known to significantly improve aqueous solubility compared to analogous carbocyclic spiro-compounds.[7] |

| pKa | Data not publicly available | The pKa of the protonated azetidine nitrogen is expected to be in the range of 8-10. This is a critical parameter for understanding ionization at physiological pH. A detailed protocol for determination is provided in Section 4.3. |

| Thermal Stability | Stable at room temperature. | High-temperature stability and decomposition profile can be determined by TGA/DSC analysis. A protocol is outlined in Section 4.4. |

In-Depth Analysis of Physicochemical Properties

Solid-State Properties

Appearance: The compound is typically supplied as a white to pale yellow crystalline solid.[3]

Melting Point: The melting point is a critical indicator of purity. For a crystalline solid like this hemioxalate salt, a sharp melting range (typically < 2 °C) is expected for a pure sample. Impurities will generally lead to a depression and broadening of the melting range. As no specific experimental value is publicly available, it must be determined empirically.

Crystallinity and Polymorphism: While no specific crystallographic data has been published, it is crucial to understand that organic salts can exist in different crystalline forms (polymorphs). Polymorphs can have different melting points, solubilities, and stabilities. X-ray Powder Diffraction (XRPD) is the primary technique used to characterize the crystalline form and identify any polymorphic variations.

Solution-State Properties

Solubility: The compound is described as "slightly soluble in water".[6] This qualitative description is a starting point, but quantitative measurement is essential for drug development. The incorporation of an oxetane ring into a spirocyclic system has been shown to dramatically increase aqueous solubility compared to the all-carbon analogues.[7] This is a key advantage of this scaffold. Solubility in various organic solvents is also critical for its use in synthesis. It is expected to have some solubility in polar protic solvents like methanol and ethanol.[3]

pKa: The pKa of the protonated azetidine nitrogen determines the extent of ionization at a given pH. This is a fundamental property influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa of the azetidinium ion in this strained spirocyclic system is influenced by the ring strain and the electronegativity of the adjacent oxetane oxygen. Incorporation of an oxygen atom into a spirocyclic amine has been shown to reduce the basicity by approximately one pKa unit compared to its carbocyclic counterpart.[7] Therefore, a pKa value slightly lower than that of a simple azetidinium ion is anticipated.

Stability

Thermal Stability: The hemioxalate salt is stable under standard storage conditions (cool, dry place).[6] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the decomposition temperature and identify any thermally induced events such as desolvation or phase transitions.[8][9]

pH Stability: The stability of the compound in aqueous solutions at different pH values is a key consideration for pre-formulation studies. The strained four-membered rings (azetidine and oxetane) could be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable under typical physiological and synthetic conditions.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a solid organic compound.[10]

Workflow for Melting Point Determination

Caption: Workflow for determining melting point.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tamp the open end of a capillary melting point tube into the powder until a 2-3 mm column of the sample is packed into the closed end.

-

-

Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample has melted into a clear liquid (T_final).

-

-

Reporting:

-

The melting point is reported as the range from T_initial to T_final.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[11][12]

Methodology:

-

Preparation:

-

Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid should be visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to determine the concentration in the sample.

-

-

Reporting:

-

The solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15]

Workflow for pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-5 mM).

-

Acidify the solution to approximately pH 2 with a standardized solution of HCl.

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

-

Thermal Stability Analysis (DSC/TGA)

Simultaneous TGA-DSC analysis provides comprehensive information on the thermal stability and phase behavior of the compound.[8][9]

Methodology:

-

Instrument Setup:

-

Calibrate the TGA balance and the DSC temperature and heat flow according to the instrument manufacturer's instructions.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

-

Analysis:

-

Place the pan in the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Interpretation:

-

TGA Curve: A significant weight loss indicates decomposition. The onset temperature of this weight loss is a measure of thermal stability.

-

DSC Curve: An endothermic peak will correspond to the melting point of the compound. The area under the peak is the enthalpy of fusion. Exothermic events may indicate decomposition or other phase transitions.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine and oxetane ring protons. The methylene protons of the azetidine ring adjacent to the nitrogen will likely appear as a triplet, while the protons of the oxetane ring will have distinct chemical shifts. The absence of a proton on the nitrogen confirms its quaternization in the salt form.

-

¹³C NMR: The carbon NMR will show distinct signals for the spiro carbon and the methylene carbons of both rings. The chemical shifts will be indicative of the strained ring environment.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for C-H stretching of the aliphatic rings, C-N stretching of the azetidine, and C-O-C stretching of the oxetane ether linkage. Strong, broad bands in the 1600-1700 cm⁻¹ region will be characteristic of the carboxylate (C=O) stretches from the oxalate counter-ion.[16][17]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated parent amine [C₅H₉NO + H]⁺. The fragmentation pattern can provide further structural confirmation.[18]

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR [m.chemicalbook.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 5. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmchemsci.com [jmchemsci.com]

- 18. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Spirocyclic Scaffolds

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. The exploration of three-dimensional chemical space has become a cornerstone of modern drug discovery, leading to the rise of innovative scaffolds that offer unique structural and physicochemical properties. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity, novel exit vectors for substituent placement, and improved drug-like properties.[1][2]

This technical guide focuses on a particularly valuable spirocyclic building block: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate . This compound has emerged as a critical tool for researchers aiming to optimize lead compounds by serving as a bioisosteric replacement for common motifs like morpholine. Its unique topology and the advantageous properties conferred by the hemioxalate salt form make it a compelling choice for addressing challenges in solubility, metabolic stability, and lipophilicity. This guide will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and strategic applications in drug development.

Core Compound Identification

-

Chemical Name: this compound

-

Synonyms: bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid, 2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1)

-

CAS Number: 1045709-32-7[3]

-

Molecular Formula: C₁₂H₂₀N₂O₆[3]

-

Molecular Weight: 288.30 g/mol [3]

Chemical Structure

This compound is a salt composed of two molecules of the spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane, and one molecule of oxalic acid.[3] The spirocyclic core features a central quaternary carbon connecting an oxetane ring and an azetidine ring.

References

An In-Depth Technical Guide to the Solubility of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate in Organic Solvents

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a significant building block, often utilized as a bioisosteric replacement for morpholine, offering improved physicochemical properties in drug candidates.[1] This spirocyclic system, containing both an oxetane and an azetidine ring, presents a unique structural motif that influences polarity, rigidity, and metabolic stability.

The compound is frequently isolated and handled as its hemioxalate salt, 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. While salt formation is a common strategy to enhance the stability and aqueous solubility of active pharmaceutical ingredients (APIs), the solubility of these salts in organic solvents is of critical importance for synthesis, purification, formulation, and various screening assays.[2] A thorough understanding of its solubility profile across a range of organic solvents is essential for researchers, process chemists, and formulation scientists to effectively utilize this valuable chemical entity.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed to equip researchers and drug development professionals with the theoretical knowledge and practical, step-by-step protocols needed to conduct rigorous solubility assessments.

Physicochemical Profile and Structural Considerations for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₆ | [3] |

| Molecular Weight | 288.30 g/mol | [3] |

| IUPAC Name | bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid | [3] |

| CAS Number | 1045709-32-7 | [3] |

| Structure |

| [3] |

Structural Analysis:

-

The Spirocyclic Core: The molecule's core is a rigid bicyclic system where the two rings share a single carbon atom.[4] This structure contains two polar functional groups:

-

Oxetane Ring: A four-membered ether ring. The oxygen atom can act as a hydrogen bond acceptor.

-

Azetidine Ring: A four-membered amine ring. The secondary amine is basic and, in the salt form, is protonated, bearing a positive charge. This protonated amine is a strong hydrogen bond donor.

-

-

The Hemioxalate Counterion: The salt is formed with oxalic acid, a dicarboxylic acid. In the hemioxalate salt, two molecules of the spirocyclic amine associate with one molecule of oxalic acid. The oxalate dianion presents two carboxylate groups, which are potent hydrogen bond acceptors.

Implications for Solubility:

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound is an ionic salt, making it highly polar.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the protonated azetidine cation and the oxalate anion, leading to higher solubility. Indeed, some sources note its solubility in methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They should be effective at solvating the cationic spirocycle but may be less effective at solvating the oxalate anion compared to protic solvents. Moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capability. They are poor solvents for ionic salts. Consequently, the solubility of this compound is expected to be very low in these solvents.

The overall solubility is a result of the competition between the energy of the crystal lattice (the forces holding the salt together) and the energy of solvation (the interactions between the ions and the solvent molecules). For dissolution to occur, the solvation energy must overcome the lattice energy.

Experimental Determination of Thermodynamic Solubility

The most accurate measure of a compound's solubility is its thermodynamic or equilibrium solubility. This is the concentration of the solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature and pressure.[6] The shake-flask method is the gold-standard technique for this determination.[7]

Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of organic solvents.

Objective: To accurately measure the concentration of the compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid powder, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent), e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Ethyl Acetate, Dichloromethane.

-

Deionized water and reagents for HPLC mobile phase (e.g., Acetonitrile, Formic Acid).

Equipment:

-

Analytical balance

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, ensure compatibility with solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

-

Record the exact weight of the compound added.

-

Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended for pharmaceutical salts.[8] For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state and solution have fully equilibrated.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully collect an aliquot of the supernatant using a pipette. Crucially, avoid disturbing the solid pellet.

-

For an extra level of certainty, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

-

-

Sample Analysis:

-

Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent it was dissolved in. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted samples using a validated HPLC method (see Section 3).

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Data Presentation: The solubility should be reported in both mg/mL and molarity (mol/L).

Table 2: Example Data Summary for Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| DMSO | 7.2 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

Visual Workflow for Equilibrium Solubility Determinationdot

References

- 1. Novel spiro-polymers with enhanced solubility - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spiro compound - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. enamine.net [enamine.net]

A Comprehensive Spectroscopic Guide to 2-Oxa-6-azaspiro[3.3]heptane and its N-Boc Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The 2-oxa-6-azaspiro[3.3]heptane motif is a key structural element in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This scaffold serves as a bioisostere for commonly used saturated heterocycles, such as piperidine and morpholine, while providing improved physicochemical properties like solubility and metabolic stability. Its application spans various therapeutic areas, including the development of inhibitors for enzymes like epidermal growth factor receptor (EGFR) kinase in cancer and leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. This guide provides an in-depth analysis of the spectroscopic data of 2-oxa-6-azaspiro[3.3]heptane, with a focus on its readily available and stable N-Boc protected analogue, which is a common intermediate in its synthetic applications.

Molecular Structure and Spectroscopic Analysis Workflow

The structural rigidity of the 2-oxa-6-azaspiro[3.3]heptane core dictates a characteristic spectroscopic fingerprint. The workflow for its complete characterization involves a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), to elucidate its atomic connectivity and functional group composition.

Caption: A conceptual workflow for the spectroscopic analysis of 2-Oxa-6-azaspiro[3.3]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-oxa-6-azaspiro[3.3]heptane. Due to the high symmetry of the parent molecule (C2v point group), a relatively simple set of signals is expected. For this guide, we will present and analyze the experimental data for N-Boc-2-oxa-6-azaspiro[3.3]heptane, a common and stable precursor. The spectral data for the parent compound can be inferred by considering the electronic effects of the Boc protecting group.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane is characterized by distinct signals for the methylene protons of the azetidine and oxetane rings, and a prominent singlet for the tert-butyl protons of the Boc group.

Table 1: ¹H NMR Data for N-Boc-2-oxa-6-azaspiro[3.3]heptane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.22 | s | 4H | -O-CH₂ - (Oxetane) |

| 4.06 | s | 4H | -N-CH₂ - (Azetidine) |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |

Note: Data obtained from a 300 MHz spectrum in CDCl₃[1].

Interpretation:

The two singlets at 4.22 and 4.06 ppm correspond to the eight methylene protons of the spirocyclic core. The downfield shift of the oxetane protons (4.22 ppm) is attributed to the deshielding effect of the adjacent oxygen atom. The azetidine protons appear slightly upfield at 4.06 ppm. The sharp singlet at 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the removal of the electron-withdrawing Boc group would lead to an upfield shift of the azetidine proton signals. Additionally, a broad singlet corresponding to the N-H proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane provides key information about the carbon framework.

Table 2: ¹³C NMR Data for N-Boc-2-oxa-6-azaspiro[3.3]heptane

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C =O (Boc) |

| 79.6 | -C (CH₃)₃ (Boc) |

| 66.4 | -O-CH₂ - (Oxetane) |

| 59.4 (br) | -N-CH₂ - (Azetidine) |

| 33.3 | Spiro-C |

| 28.4 | -C(CH₃ )₃ (Boc) |

Note: Data obtained from a 75 MHz spectrum in CDCl₃[1].

Interpretation:

The carbonyl carbon of the Boc group is observed at 155.8 ppm. The quaternary carbon of the tert-butyl group appears at 79.6 ppm, while the methyl carbons are at 28.4 ppm. The oxetane methylene carbons are found at 66.4 ppm, and the azetidine methylene carbons are observed as a broad signal around 59.4 ppm. The spiro-carbon, being a quaternary center, is located at 33.3 ppm.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the signals corresponding to the Boc group (155.8, 79.6, and 28.4 ppm) would be absent. The azetidine methylene carbons would experience an upfield shift due to the removal of the electron-withdrawing carbamate group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient number of scans for adequate signal intensity, as the ¹³C nucleus has a low natural abundance.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane will be dominated by absorptions from the C-O and C-N bonds of the heterocyclic rings and the characteristic bands of the Boc protecting group.

Table 3: Key IR Absorption Bands for N-Boc-2-oxa-6-azaspiro[3.3]heptane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2967, 2877 | Strong | C-H stretching (alkyl) |

| 1683 | Strong | C=O stretching (carbamate) |

| 1423, 1365 | Medium | C-H bending |

| 1162 | Strong | C-O-C stretching (ether) |

| 1124, 1108 | Strong | C-N stretching (amine) |

Note: Data obtained from a thin film sample[1].

Interpretation:

The strong absorptions in the 2877-2967 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methyl groups. The most prominent peak at 1683 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate in the Boc group. The strong bands at 1162 cm⁻¹ and in the 1108-1124 cm⁻¹ region are attributed to the C-O-C and C-N stretching vibrations of the oxetane and azetidine rings, respectively.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the strong carbonyl absorption at 1683 cm⁻¹ would be absent. A characteristic N-H stretching band would appear in the region of 3300-3500 cm⁻¹, and an N-H bending vibration would be expected around 1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water vapor absorptions.

-

Mass Spectrometry (MS)

Predicted Fragmentation Pattern for 2-Oxa-6-azaspiro[3.3]heptane

The electron ionization (EI) mass spectrum of 2-oxa-6-azaspiro[3.3]heptane (Molecular Weight: 99.13 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 99. The fragmentation is likely to proceed through the cleavage of the four-membered rings.

Caption: Predicted fragmentation pathway for 2-Oxa-6-azaspiro[3.3]heptane in EI-MS.

Interpretation:

-

m/z 99 (Molecular Ion): The parent molecule with one electron removed.

-

m/z 71: This fragment could arise from two possible pathways: loss of a CH₂N radical from the azetidine ring or loss of ethene from the oxetane ring.

-

m/z 56: Loss of a C₂H₃O radical, likely involving the cleavage of the oxetane ring.

-

m/z 44: A fragment corresponding to the ionized oxetane ring after cleavage of the spiro-carbon bonds.

For N-Boc-2-oxa-6-azaspiro[3.3]heptane (Molecular Weight: 199.25 g/mol ), the mass spectrum would be significantly different. The molecular ion at m/z 199 might be weak or absent. Prominent peaks would be expected for the loss of the tert-butyl group (m/z 142) and the loss of isobutylene (m/z 143), as well as a peak for the tert-butyl cation itself (m/z 57).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 2-oxa-6-azaspiro[3.3]heptane and its derivatives is crucial for confirming their identity and purity in research and drug development. This guide provides a detailed overview of the expected NMR, IR, and MS data, primarily based on the well-characterized N-Boc protected analogue. By understanding the influence of the Boc group, researchers can confidently interpret the spectra of the parent compound and its various derivatives. The provided protocols offer a practical framework for obtaining high-quality spectroscopic data for this important class of spirocyclic compounds.

References

The Ascendance of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide to its Commercial Availability and Strategic Application in Drug Discovery

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, this "flatland" approach often leads to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to overcome these limitations. Among the rising stars in this domain is the 2-Oxa-6-azaspiro[3.3]heptane core. This strained, spirocyclic system offers a rigid framework with well-defined exit vectors, enabling precise modulation of molecular shape and physicochemical properties. This guide provides an in-depth technical overview of the commercial availability of 2-Oxa-6-azaspiro[3.3]heptane building blocks, their synthesis, and their impactful applications for researchers, scientists, and drug development professionals.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Profile

The 2-Oxa-6-azaspiro[3.3]heptane moiety is a unique bicyclic system where an oxetane and an azetidine ring are joined by a single spiro-carbon atom. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target.

Physicochemical Properties

The parent 2-Oxa-6-azaspiro[3.3]heptane is a colorless to light yellow liquid with a molecular formula of C₅H₉NO and a molecular weight of 99.13 g/mol [1][2]. Its key computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | PubChem[2] |

| Molecular Weight | 99.13 g/mol | PubChem[2] |

| XLogP3 | -0.7 | PubChem[2] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[2] |

| Appearance | Colorless to light yellow liquid | ChemBK[3] |

| Solubility | Soluble in water, alcohol, and other organic solvents | ChemBK[3] |

The low XLogP3 value and the presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen) contribute to its favorable aqueous solubility, a critical parameter for drug candidates[4]. This inherent hydrophilicity makes it an attractive bioisostere for motifs like morpholine, often leading to improved solubility and metabolic stability in drug candidates[4][5].

Commercial Availability: Sourcing the Core

The accessibility of starting materials is a critical bottleneck in the exploration of novel chemical space. Fortunately, the parent 2-Oxa-6-azaspiro[3.3]heptane and its common salt forms are readily available from a variety of commercial suppliers. This accessibility empowers research teams to rapidly incorporate this valuable scaffold into their discovery programs.

Below is a summary of prominent commercial suppliers for 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Product Name(s) | Purity | Available Forms |

| TCI America | 2-Oxa-6-azaspiro[3.3]heptane | >98.0% (GC) | Free Base[6] |

| ChemScene | 2-Oxa-6-azaspiro[3.3]heptane | ≥98% | Free Base, Oxalate Salt[1] |

| Fisher Scientific | 2-Oxa-6-azaspiro[3.3]heptane, 2-Oxa-6-azaspiro[3.3]heptane oxalate | 97% - 98.0+% | Free Base, Oxalate Salt[6][7][8] |

| Simson Pharma | 2-Oxa-6-azaspiro[3.3]heptane | High Quality | Free Base |

| Advanced Chemblocks Inc | 2-Oxa-6-azaspiro[3.3]heptane | 97% | Free Base[7] |

| Sigma-Aldrich | 2-Oxa-6-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane oxalate (2:1) | - | Free Base, Oxalate Salt[9] |

| LookChem | 2-Oxa-6-aza-spiro[3.3]heptane | 96% | Free Base[10] |

| ECHEMI | 2-oxa-6-azaspiro[3.3]heptane hemioxalate | - | Hemioxalate Salt[11] |

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Practical Approach

While the parent scaffold is commercially available, the true power of this building block lies in its derivatization. A common and effective strategy for synthesizing N-substituted 2-Oxa-6-azaspiro[3.3]heptane derivatives is through the nucleophilic substitution reaction of an appropriate electrophile with the secondary amine of the core scaffold.

A particularly insightful and scalable approach has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223[12][13]. This process highlights a robust method for creating the azetidine ring.

General Synthetic Workflow

The synthesis of N-aryl derivatives of 2-Oxa-6-azaspiro[3.3]heptane can be achieved through the reaction of an activated aryl halide with the parent spirocycle. A more fundamental synthesis of the core involves the cyclization of a suitable precursor. A scalable route to a derivative involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO)[12][13].

Representative Experimental Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a reported scalable synthesis and serves as a robust template for accessing N-arylated derivatives[12][13].

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

-

To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add a solution of sodium hydroxide under controlled temperature conditions (Schotten-Baumann conditions).

-

Allow the reaction to stir until completion, monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear liquid.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

-

To a solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., a polar aprotic solvent), add a base such as potassium hydroxide.

-

Heat the reaction mixture and stir until the starting materials are consumed, as monitored by HPLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-arylated 2-Oxa-6-azaspiro[3.3]heptane derivative.

Applications in Drug Discovery: A Paradigm Shift in Scaffold Design

The unique structural and physicochemical properties of the 2-Oxa-6-azaspiro[3.3]heptane scaffold have led to its successful application in various drug discovery programs. Its ability to serve as a bioisosteric replacement for common heterocycles like piperidine and morpholine is a key driver of its adoption[4][5].

Key Therapeutic Areas and Targets

-

Oncology: The scaffold has been incorporated into the design of epidermal growth factor receptor (EGFR) kinase inhibitors for the treatment of cancer.

-

Neurodegenerative Diseases: It is a key building block for leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.

-

Infectious Diseases: As previously mentioned, a derivative of this scaffold is a crucial intermediate in the synthesis of TBI-223, a promising new treatment for tuberculosis[12][13].

-

Metabolic Diseases: The 2-oxa-6-azaspiro[3.3]heptane moiety was a key component of AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, where it led to favorable physicochemical properties[14].

Strategic Advantages in Drug Design

The decision to incorporate a 2-Oxa-6-azaspiro[3.3]heptane motif is driven by several strategic advantages:

-

Improved Physicochemical Properties: It often enhances aqueous solubility and metabolic stability compared to traditional heterocyclic scaffolds[4].

-

Enhanced 3D Character: The rigid, spirocyclic nature increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates[14].

-

Precise Vectorial Control: The well-defined geometry of the scaffold allows for precise placement of substituents in 3D space, facilitating optimal interactions with the target protein.

-

Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Conclusion: A Building Block for Future Medicines

The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant step forward in the quest for more effective and safer medicines. Its ready commercial availability, coupled with robust synthetic methodologies for its derivatization, makes it an accessible and highly valuable tool for medicinal chemists. By embracing the three-dimensionality and favorable physicochemical properties that this building block offers, drug discovery teams can unlock new possibilities in the design of next-generation therapeutics. The continued exploration and application of this and other novel spirocyclic systems will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Oxa-6-azaspiro[3.3]heptane 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Advanced Chemblocks Inc 2-Oxa-6-aza-spiro[3.3]heptane; 250MG; 97%, Quantity: | Fisher Scientific [fishersci.com]

- 8. 2-Oxa-6-azaspiro[3.3]heptane oxalate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2-oxa-6-azaspiro[3.3]heptane oxalate (2:1) | 1045709-32-7 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

introduction to spirocyclic scaffolds in medicinal chemistry

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The industry's strategic pivot from planar, two-dimensional molecules towards more complex, three-dimensional architectures—a concept often termed the "escape from flatland"—has brought spirocyclic scaffolds to the forefront of medicinal chemistry.[1][2] These unique structures, characterized by two rings sharing a single common atom, offer a rigid and conformationally defined framework that provides significant advantages in drug design. This guide provides a comprehensive overview of spirocyclic scaffolds, delving into their structural benefits, impact on physicochemical properties, synthetic strategies, and successful applications in drug development, intended for researchers, chemists, and drug development professionals.

The Fundamental Advantage: Three-Dimensionality and Conformational Rigidity

The core value of spirocyclic scaffolds lies in their inherent three-dimensionality, a stark contrast to the flat, often aromatic systems that have historically dominated small-molecule therapeutics. This structural characteristic is quantitatively captured by the fraction of sp³-hybridized carbons (Fsp3), a metric where higher values are correlated with increased clinical success rates.[3][4]

-

Enhanced Fsp3 Character: The quaternary spiro-atom necessitates sp³ hybridization, naturally increasing the Fsp3 count of a molecule. This shift away from planarity allows for substituents to be projected into three-dimensional space with well-defined vectors, enabling more precise and extensive interactions with the complex typography of biological targets like protein binding pockets.[5]

-

Conformational Constraint: Unlike flexible aliphatic chains, the fused nature of spirocycles locks the core of a molecule into a limited number of low-energy conformations.[5][6] This pre-organization reduces the entropic penalty upon binding to a target, which can translate directly to enhanced binding affinity (potency) and selectivity, as off-target interactions are less likely.[7]

The diagram below illustrates the fundamental structural difference between a conventional planar scaffold and a spirocyclic scaffold, emphasizing the directional projection of functional groups (R¹, R²).

Caption: Planar vs. Spirocyclic Scaffolds.

Optimizing "Drug-Like" Properties: A Physicochemical and ADME Perspective

The introduction of a spirocyclic motif is a powerful strategy for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The shift towards a higher Fsp3 character often leads to a more favorable balance of physicochemical properties.

-

Solubility and Lipophilicity: Flat, aromatic compounds tend to be lipophilic and poorly soluble in water. Increasing the saturation by incorporating spirocycles generally decreases lipophilicity (lower LogP/LogD) and can improve aqueous solubility, which is critical for oral bioavailability and formulation.[4][5][7]

-

Metabolic Stability: The quaternary carbon at the spiro-junction is sterically hindered and not susceptible to common metabolic pathways like oxidation by cytochrome P450 enzymes. This intrinsic feature can block a potential site of metabolism, increasing the metabolic stability and half-life of a compound.[6][7]

-

Target Selectivity: The rigid projection of functional groups can enhance binding to the intended target while simultaneously preventing interactions with off-targets, such as the hERG ion channel, thereby improving the selectivity and safety profile.[3][4]

Data Presentation: Comparative Physicochemical Properties

The following table presents data from a study on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, where replacing a morpholine ring with various azaspirocycles led to significant improvements in key drug-like properties.[3][4]

| Compound Structure | Scaffold Type | LogD (pH 7.4) | hERG Selectivity | Metabolic Stability |

| Reference Compound | Morpholine (Planar Analog) | 3.5 | Baseline | Moderate |

| Spirocyclic Analog 1 | Azaspiro[3.3]heptane | 2.8 | Improved | High |

| Spirocyclic Analog 2 | Azaspiro[3.5]nonane | 2.9 | Improved | High |

Advanced Drug Design Strategies: Bioisosterism and Scaffold Hopping

Spirocyclic fragments serve as powerful tools for bioisosteric replacement and scaffold hopping—advanced medicinal chemistry tactics used to optimize leads, circumvent patent limitations, and improve ADME properties.[8][9] A bioisostere is a chemical substituent that retains similar biological activity to the group it replaces.[10]

In this context, spirocyclic motifs can act as non-classical bioisosteres for more common, flexible, or metabolically liable groups.[11][12] A prominent example is the replacement of a piperazine ring, a common fragment in CNS drugs, with a diazaspiro[3.3]heptane. This exchange maintains the crucial amine exit vectors while introducing conformational rigidity and improving physicochemical properties.[7]

A compelling case study is the optimization of the PARP inhibitor Olaparib. Replacing its piperazine ring with a diazaspiro[3.3]heptane, as seen in analogue 197 , resulted in a modest 2-fold decrease in potency but a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]

Caption: Spirocycles in Bioisosteric Replacement Workflow.

Key Synthetic Strategies and Methodologies

While historically considered challenging to synthesize due to the difficulty of forming a quaternary carbon center, a robust portfolio of synthetic methods now exists, making spirocycles widely accessible.[13][14] Key strategies include:

-

Metal-Catalyzed Spirocyclization: Transition metals, particularly palladium, ruthenium, and gold, are effective catalysts for intramolecular reactions that form the spirocyclic core.[15]

-

Cycloaddition Reactions: [2+2] and [3+2] cycloadditions are powerful methods for constructing spirocyclic systems, including strained four-membered rings.[16]

-

Intramolecular Alkylation/Substitution: A classic approach where a nucleophile on one ring attacks an electrophilic center to forge the second ring at the spiro-position.

-

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. Microwave-assisted MCRs have emerged as a highly efficient way to generate libraries of spiro heterocycles.[17]

Experimental Protocol: Synthesis of a Spiro-oxindole via Cascade Reaction

This protocol describes a representative synthesis of a spiro-oxindole derivative, a common scaffold in medicinal chemistry, via a Knoevenagel/Michael cascade reaction. This self-validating system ensures reaction completion can be monitored at each critical stage.

-

Step 1: Knoevenagel Condensation

-

To a solution of isatin (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the formation of the intermediate ylidene-malononitrile by Thin Layer Chromatography (TLC) until the isatin is consumed.

-

The intermediate typically precipitates and can be filtered, or used directly in the next step.

-

-

Step 2: Michael Addition and Spirocyclization

-

To the mixture from Step 1, add the Michael donor, for example, dimedone (1.0 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the final spirocyclic product.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

-

Step 3: Purification

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove residual reactants.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro-oxindole derivative.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Validated Success: Spirocycles in Modern Drug Discovery

The theoretical advantages of spirocyclic scaffolds are validated by their increasing presence in clinically approved drugs and late-stage candidates across diverse therapeutic areas.[13][18][19]

-

Revumenib (Menin-MLL Inhibitor): Approved in 2024 for acute leukemia, Revumenib's central 2,7-diazaspiro[3.5]nonane scaffold is essential for its mechanism.[19] The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues in the menin binding pocket, anchoring the molecule for high-affinity binding.[19]

-

SHP2 Allosteric Inhibitors: In the development of inhibitors for the SHP2 protein, structure-based drug design revealed the need to lock the orientation of a primary amine group to maintain three crucial hydrogen bonds. The introduction of a spirocyclic scaffold successfully achieved this conformational constraint, leading to improved potency and cellular efficacy.[3][4]

-

PROTACs and Covalent Inhibitors: Spirocycles are also finding utility in newer modalities. In proteolysis-targeting chimeras (PROTACs), their rigid structures can help optimize the orientation of the linker, while in covalent drugs, they can serve as stable attachment points.[19]

Caption: Decision Workflow for Spirocycle Integration.

Conclusion and Future Outlook

Spirocyclic scaffolds are no longer a niche curiosity but a mainstream and powerful tool in the medicinal chemist's arsenal. Their ability to confer three-dimensionality, conformational rigidity, and improved physicochemical properties makes them an invaluable strategy for overcoming common challenges in drug discovery. As synthetic methodologies become more streamlined and the commercial availability of spirocyclic building blocks increases, their adoption will continue to accelerate.[14][18] The future will likely see increasingly sophisticated spirocyclic designs, driven by computational modeling and their expanded application in cutting-edge therapeutic modalities, solidifying their role in the development of the next generation of innovative medicines.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 12. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. drughunter.com [drughunter.com]

Methodological & Application

Application Notes & Protocols for Parallel Synthesis Utilizing 2-Oxa-6-azaspiro[3.3]heptane

Introduction: The Strategic Advantage of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can lead to improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] The 2-Oxa-6-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable building block in drug discovery programs. Its rigid, sp³-rich framework offers a distinct advantage over flat, aromatic systems by projecting substituents into diverse vectors of chemical space, thereby enabling more precise and effective interactions with biological targets.[3][4]

This spirocycle is often employed as a bioisostere for commonly used motifs like morpholine and piperazine. However, the constrained nature of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can confer superior physicochemical properties to drug candidates, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[4] These attributes are critical for optimizing the "drug-likeness" of a compound and improving its potential for clinical success.

The secondary amine present in the 2-Oxa-6-azaspiro[3.3]heptane core serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups. This feature makes the scaffold exceptionally well-suited for parallel synthesis, a powerful strategy for the rapid generation of large, diverse compound libraries essential for hit identification and lead optimization.[5] This guide provides detailed protocols for the functionalization of 2-Oxa-6-azaspiro[3.3]heptane through three robust and widely applicable reaction classes: amide coupling, reductive amination, and Buchwald-Hartwig amination.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent scaffold's properties is crucial for designing libraries with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | --INVALID-LINK-- |

| Molecular Weight | 99.13 g/mol | --INVALID-LINK-- |

| XLogP3-AA | -0.7 | --INVALID-LINK-- |

| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

General Considerations for Parallel Synthesis